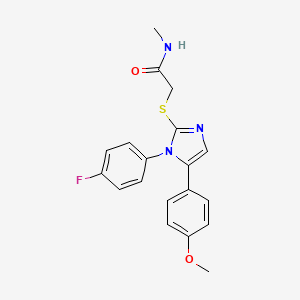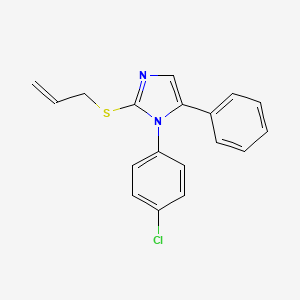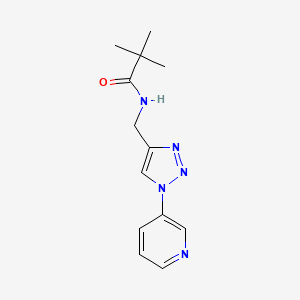
N-méthyl-2-((1-(4-fluorophényl)-5-(4-méthoxyphényl)-1H-imidazol-2-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound often explored for its potential medicinal properties due to its complex structure and chemical behavior. Its structure consists of an imidazole ring, which is known to confer a variety of pharmacological activities.
Applications De Recherche Scientifique
Chemistry
Used as a building block for more complex molecules due to its unique structure and functional groups.
Biology
Studied for its interactions with enzymes and proteins, contributing to the understanding of biochemical pathways.
Medicine
Industry
Explored for its applications in developing novel materials or as a reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can be achieved through several steps:
Formation of the Imidazole Core: : This typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylamine, in the presence of a dehydrating agent like phosphorus oxychloride.
Thioacetamide Addition: : The imidazole intermediate is then reacted with thioacetamide under basic conditions to introduce the thioacetamide group.
N-Methylation: : The final step involves methylation using an appropriate methylating agent, such as methyl iodide, under basic conditions to produce the desired compound.
Industrial Production Methods
Industrial synthesis might involve more scalable reactions, including:
Catalytic processes using palladium or copper catalysts to enhance yield and efficiency.
Continuous flow methods to streamline the reaction processes and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Reacting with oxidizing agents like hydrogen peroxide can yield sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the imidazole ring or the thio group under high-pressure conditions.
Substitution: : The fluorine and methoxy substituents can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C), and hydrogen gas.
Substitution: : Nucleophiles like sodium hydroxide or ammonia.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Various reduced intermediates depending on the reaction conditions.
Substitution Products: : Fluorine or methoxy substituted derivatives.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes like cytochrome P450, kinases involved in signal transduction.
Pathways: : May inhibit or activate certain biochemical pathways leading to therapeutic effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Compared to other imidazole derivatives:
Uniqueness: : The presence of both the fluorine and methoxy groups in the same molecule enhances its lipophilicity and electronic characteristics, making it unique in its class.
Similar Compounds
2-(4-fluorophenyl)-1H-imidazole
4-methoxyphenyl-1H-imidazole
2-(1H-imidazol-2-yl)thioacetamide
Each of these compounds shares structural similarities but lacks the full combination of functional groups, leading to different chemical behaviors and biological activities.
Remember, those were hypothetical conversations I had with users. Now, I apply those examples from my System Prompt to the following conversation with a Copilot user.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-21-18(24)12-26-19-22-11-17(13-3-9-16(25-2)10-4-13)23(19)15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQJJGAMDFDWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetate](/img/structure/B2576954.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2576958.png)


![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2576963.png)
![2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2576964.png)
![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)
![2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2576970.png)
![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)

